molecular formula C14H11NO4S B6402134 2-(3-Methylthiophenyl)-4-nitrobenzoic acid CAS No. 1261976-64-0

2-(3-Methylthiophenyl)-4-nitrobenzoic acid

Cat. No.: B6402134
CAS No.: 1261976-64-0
M. Wt: 289.31 g/mol
InChI Key: XKNPYVRVKJCJAT-UHFFFAOYSA-N
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Description

2-(3-Methylthiophenyl)-4-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids substituted with a nitro group and a thiophene ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the nitro group and the thiophene ring imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylthiophenyl)-4-nitrobenzoic acid typically involves the nitration of 2-(3-Methylthiophenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylthiophenyl)-4-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.

    Esterification: Alcohols (methanol, ethanol) with sulfuric acid as a catalyst.

Major Products Formed

    Reduction: 2-(3-Methylthiophenyl)-4-aminobenzoic acid.

    Substitution: Various halogenated or sulfonated derivatives of the original compound.

    Esterification: Methyl or ethyl esters of this compound.

Scientific Research Applications

2-(3-Methylthiophenyl)-4-nitrobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.

    Material Science: The compound is used in the development of organic semiconductors and conductive polymers due to the presence of the thiophene ring.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methylthiophenyl)-4-nitrobenzoic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to therapeutic effects. The thiophene ring can enhance the compound’s binding affinity to biological targets through π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methylthiophenyl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitrobenzoic acid:

    2-(3-Methylthiophenyl)-4-aminobenzoic acid: The reduced form of the original compound, with different chemical properties and applications.

Uniqueness

2-(3-Methylthiophenyl)-4-nitrobenzoic acid is unique due to the combination of the nitro group and the thiophene ring, which imparts distinct chemical and physical properties. This combination allows for a wide range of applications in various fields, making it a versatile and valuable compound for scientific research and industrial use.

Properties

IUPAC Name

2-(3-methylsulfanylphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4S/c1-20-11-4-2-3-9(7-11)13-8-10(15(18)19)5-6-12(13)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNPYVRVKJCJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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